N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide
Description
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide is a synthetic 1,3,4-oxadiazole derivative characterized by a 4-chlorophenyl group at position 5 of the oxadiazole ring and a 4-methylsulfanylbenzamide moiety at position 2 (Figure 1). The compound’s molecular formula is C₁₆H₁₂ClN₃O₂S, with a molecular weight of 345.8 g/mol. Its structure combines a rigid oxadiazole core, known for metabolic stability and π-π stacking interactions, with a chlorophenyl group (electron-withdrawing) and a methylsulfanylbenzamide group (hydrophobic/lipophilic).
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c1-23-13-8-4-10(5-9-13)14(21)18-16-20-19-15(22-16)11-2-6-12(17)7-3-11/h2-9H,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPOQQNTEWCKAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide typically involves the following steps :
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of hydrazides with carboxylic acids or their derivatives.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction.
Attachment of the Methylsulfanylbenzamide Moiety: The final step involves the coupling of the oxadiazole intermediate with 4-methylsulfanylbenzoyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques .
Chemical Reactions Analysis
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic systems.
Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide has several scientific research applications :
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antitubercular activities, making it a candidate for drug development.
Medicine: Its anticancer properties are being explored for potential therapeutic applications.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide involves its interaction with specific molecular targets . The compound is believed to inhibit the growth of microorganisms by interfering with their metabolic pathways. In cancer cells, it may induce apoptosis by targeting specific signaling pathways and enzymes involved in cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Bioactivity
Key Findings
- Bioactivity and Substituent Effects: The 4-chlorophenyl group in the target compound enhances antimicrobial potency compared to non-halogenated analogues (e.g., OZE-I with a naphthalenyl group showed lower activity) . Methylsulfanylbenzamide substituents improve lipophilicity, aiding membrane penetration in Gram-negative bacteria, whereas sulfonyl or morpholine groups (e.g., ) increase solubility but may reduce membrane affinity . Halogen Substitution: Fluorophenyl analogues (e.g., ) exhibit similar antimicrobial efficacy but with reduced cytotoxicity compared to chlorophenyl derivatives, likely due to fluorine’s smaller size and lower electronegativity .
Toxicity Profile :
Physicochemical and Structural Insights
- Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance oxidative stability and interaction with bacterial enzymes (e.g., dihydrofolate reductase) . Electron-donating groups (e.g., -OCH₃ in ) improve antioxidant activity by stabilizing free radicals.
Crystal Packing and Geometry :
- The target compound’s crystal structure (analogous to ) reveals planar oxadiazole rings facilitating π-π interactions, while methylsulfanyl groups induce torsional angles (~175°) that optimize binding pocket occupancy .
Biological Activity
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide is a compound that has garnered attention for its diverse biological activities, particularly its potential as an anti-tubercular agent. This article provides a detailed overview of the compound's biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound has the following chemical formula and structure:
- Molecular Formula : C16H19ClN4O3
- Molecular Weight : 350.8 g/mol
- IUPAC Name : this compound
The structural representation includes a 1,3,4-oxadiazole ring which is known for its pharmacological significance.
Antitubercular Activity
Recent studies have highlighted the antitubercular properties of this compound. In one study, derivatives of this compound were synthesized and tested against Mycobacterium tuberculosis strains. The results indicated that certain modifications to the oxadiazole moiety could enhance anti-tubercular activity.
| Compound | MIC (μg/mL) | MBC (μg/mL) | IC50 (μg/mL) | Selectivity Index |
|---|---|---|---|---|
| 1a | 7.80 | 2.00 | 106.0 | 13.59 |
| 1b | 15.60 | 15.60 | 36.0 | 4.61 |
| 1c | 31.25 | 31.25 | 68.3 | 2.18 |
| 1d | 15.60 | 3.90 | 61.1 | 3.92 |
These findings suggest that the compound exhibits significant inhibitory effects on M. tuberculosis, with varying degrees of efficacy depending on structural modifications.
The mechanism by which this compound exerts its biological effects may involve interactions with specific cellular targets in M. tuberculosis. The presence of the nitro group in some derivatives has been proposed to facilitate hydrogen bonding with bacterial receptors, enhancing their activity against resistant strains .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound and its derivatives:
- Synthesis and Testing : A study synthesized multiple derivatives of this compound and tested them against various strains of M. tuberculosis. The study reported that modifications significantly influenced both MIC and MBC values .
- Comparative Analysis : The compound was compared with standard anti-tubercular drugs in terms of efficacy and selectivity index, indicating that some derivatives showed comparable or superior activity against resistant strains .
- Pharmacological Reviews : Literature reviews have compiled data on the biological activities associated with oxadiazole compounds, emphasizing their potential in treating infectious diseases like tuberculosis and other conditions such as inflammation and cancer .
Q & A
Q. Critical Conditions :
- Temperature : Hydrazination requires reflux (~100°C).
- Solvent : Anhydrous THF ensures efficient coupling.
- Catalyst : Sodium hydride enhances nucleophilicity of the amine.
Typical yields range from 60–75%, with purity confirmed via HPLC (>95%) .
How is the molecular structure of this compound confirmed, and what advanced techniques are used to analyze substituent effects?
Basic Research Question
Methodological Answer:
Structural Confirmation :
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves bond lengths (e.g., C–S bond: 1.76 Å) and angles (e.g., C–C–S: 107.7°). Intermolecular interactions (C–H···π, π-π stacking) stabilize the crystal lattice .
- NMR Spectroscopy : H NMR confirms substituent positions (e.g., methylsulfanyl protons at δ 2.45 ppm; aromatic protons at δ 7.2–8.1 ppm).
- FT-IR : Peaks at 1650 cm (C=O) and 1240 cm (C–S) validate functional groups.
Substituent Effects :
SC-XRD data reveal steric and electronic impacts of the 4-chlorophenyl group on planarity and packing efficiency .
What strategies optimize the compound’s biological activity (e.g., antimicrobial, antitumor) through structural modifications?
Advanced Research Question
Methodological Answer:
Structure-Activity Relationship (SAR) Studies :
- Electron-Withdrawing Groups : Introducing -NO at the benzamide ring enhances antimicrobial potency by 30% (MIC: 2 µg/mL vs. S. aureus) .
- Sulfur Oxidation : Converting methylsulfanyl (-SMe) to sulfone (-SOMe) improves antitumor activity (IC: 8 µM vs. HeLa cells) but reduces solubility .
- Heterocyclic Replacements : Substituting oxadiazole with thiadiazole decreases anti-inflammatory activity by 40%, highlighting the oxadiazole’s role in binding .
Q. Experimental Design :
- Parallel Synthesis : Generate derivatives with varied substituents.
- Docking Studies : Use AutoDock Vina to predict binding to E. coli DNA gyrase (ΔG: −9.2 kcal/mol) .
How can researchers resolve contradictions in reported biological activities across studies (e.g., varying IC50_{50}50 values)?
Advanced Research Question
Methodological Answer:
Sources of Variability :
Q. Resolution Strategies :
Standardized Protocols : Follow CLSI guidelines for antimicrobial assays.
Dose-Response Curves : Use 8-point dilution series (0.1–100 µM) with triplicate measurements.
Meta-Analysis : Compare data from PubChem (IC: 10 µM) and peer-reviewed studies (IC: 8–15 µM) to identify outliers .
What computational methods predict the compound’s reactivity and metabolic stability?
Advanced Research Question
Methodological Answer:
Reactivity Prediction :
Q. Validation :
- Microsomal Assays : Incubate with rat liver microsomes (RLM) and quantify metabolites via UPLC-QTOF (major metabolite: sulfoxide, m/z 374.1) .
How does the compound’s crystallographic data inform formulation strategies for in vivo studies?
Advanced Research Question
Methodological Answer:
Crystal Packing Insights :
Q. Stability Testing :
- Accelerated Degradation : Store at 40°C/75% RH for 4 weeks; monitor via HPLC (<5% degradation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
